Cellular tumor antigen p53
Description
Properties
sequence |
STPPPGATRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cellular tumor antigen p53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Viral Oncoproteins Targeting p53
Viral oncoproteins from DNA tumor viruses often disrupt p53 function to promote carcinogenesis. Key examples include:
Key Insight : These interactions highlight convergent viral strategies to neutralize p53, underscoring its critical role in antitumor defense.
Comparison with Other Tumor-Associated Antigens (TAAs)
TAAs are self-proteins overexpressed in cancers that elicit autoantibody responses. p53 is among the most studied TAAs, but others include:
Key Insight: Unlike HER-2/neu or NY-ESO-1, p53 autoantibodies are nonspecific to cancer type but correlate strongly with tumor recurrence and poor survival .
Comparison with p53 Family Members (p63, p73)
The p53 family includes p63 and p73, which share structural homology but differ in function:
Key Insight : p63 and p73 are rarely mutated in cancers but contribute to chemoresistance and metastasis via isoform-specific mechanisms .
Comparison with p53 Isoforms Across Species
Elephant p53 isoforms exhibit unique MDM2-binding properties compared to humans:
Therapeutic and Diagnostic Implications
Therapeutic Targets:
- Wild-type p53 : Reactivated by compounds like APR-246, which restore DNA-binding capacity in mutant p53 .
- Mutant p53 : Targeted by BRD1 inhibitors to reverse oncogenic gain-of-function effects .
Diagnostic Markers:
- p53 Autoantibodies : Detectable in sera of 10–40% of cancer patients; levels decline post-treatment .
Preparation Methods
Expression and Purification of p53 Protein
The preparation of p53 protein typically starts with the expression of the protein in suitable host cells, followed by purification steps to obtain functional protein for downstream applications.
1.1 Recombinant Expression Systems
- Bacterial Expression: p53 is often expressed in Escherichia coli using plasmid vectors encoding the full-length or truncated forms of p53. This approach allows for high yields but may require refolding steps due to inclusion body formation.
- Mammalian Cell Expression: For functional studies requiring post-translational modifications, p53 is expressed in mammalian cells such as mouse embryonic fibroblasts (MEFs). For example, immortalized p53-null MEFs infected with pWZL-p53Val135 allow temperature-sensitive expression of p53, facilitating functional assays.
- Glutathione-S-Transferase (GST) Fusion and Pull-Down Assays: p53 can be expressed as a GST fusion protein, enabling affinity purification using glutathione beads. This method is widely used for studying p53-protein interactions and yields highly pure protein suitable for biochemical assays.
- Co-Immunoprecipitation (Co-IP): This method isolates p53 from cell lysates by using specific antibodies against p53, allowing the study of native protein complexes.
Preparation of Cell Lysates Containing p53
To study p53 in its native cellular context, preparation of cell lysates is critical.
2.1 Cell Culture and Harvesting
- Cells are cultured under appropriate conditions and washed twice with cold phosphate-buffered saline (PBS).
- Cells are scraped gently to detach and collected into tubes kept on ice to preserve protein integrity.
- Cells are pelleted by centrifugation (3–5 minutes at 3000g, 4°C).
- Lysis buffer (typically 1 mL per 10^7 cells) is added, and samples are vortexed and incubated on ice for 20–30 minutes with occasional mixing to ensure complete lysis.
- Lysates are then clarified by centrifugation to remove debris before use in assays such as immunoprecipitation.
Preparation of p53 mRNA and Antisense Libraries
For genetic and functional studies, preparation of p53 mRNA and antisense libraries is essential.
- In vitro transcription of p53 mRNA is performed from plasmid templates using T7 RNA polymerase.
- The RNA product is treated with RNase-free DNase, purified by phenol extraction, and size-selected by acrylamide gel electrophoresis.
- Randomly primed cDNA fragments of p53 are cloned into vectors in antisense orientation to generate libraries for loss-of-function studies.
Structural Preparation and Analysis of p53 Domains
The functional properties of p53 depend on its structural domains, which are prepared and analyzed separately for detailed study.
Impact of Tissue and Cell Preparation on p53 Detection
The method of tissue and cell preparation affects the detection and analysis of p53, especially in immunohistochemical and flow cytometric assays.
- Enzymatic treatments (e.g., pepsin digestion) can reduce antigenicity, impacting p53 signal detection.
- Proper fixation and processing protocols are necessary to preserve p53 epitopes for reliable measurement.
Summary Table of Key Preparation Methods for p53
Q & A
Q. How can researchers optimize Western blotting (WB) for detecting p53 isoforms, given their varying molecular weights and post-translational modifications (PTMs)?
Methodology :
- Sample Preparation : Use protease inhibitors (e.g., PMSF), phosphatase inhibitors (e.g., sodium orthovanadate), and deacetylase inhibitors (e.g., TSA) to preserve PTMs. Maintain samples on ice to prevent degradation .
- Protein Separation : Load ≥20 µg of total protein per lane. Use high-resolution gels (e.g., 4–12% gradient SDS-PAGE) to distinguish isoforms (e.g., 20–43 kDa) .
- Controls : Include positive controls (e.g., HEK-293 or A431 lysates) and negative controls (e.g., Saos-2, which lacks p53) to validate antibody specificity .
- Antibody Validation : Confirm cross-reactivity with isoforms using recombinant proteins or knock-out cell lines.
Q. What controls are essential when assessing p53 expression across cell lines in Western blot experiments?
Methodology :
- Positive Controls : Use lysates from cell lines with high p53 expression (e.g., A431, HEK-293) .
- Negative Controls : Employ p53-null lines (e.g., Saos-2) or siRNA-mediated knockdowns .
- Loading Controls : Normalize using housekeeping proteins (e.g., α-tubulin, GAPDH).
- Technical Replicates : Run triplicate gels to account for variability in protein transfer efficiency.
Q. How can researchers distinguish between p53’s transcriptional and non-transcriptional roles in apoptosis?
Methodology :
- Transcriptional Inhibition : Use RNA polymerase II inhibitors (e.g., α-amanitin) or CRISPR-Cas9 to delete p53-responsive promoters .
- Non-Transcriptional Assays : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining or cytochrome c release in p53-deficient cells .
- Mutant Analysis : Compare wild-type p53 with transcriptionally inactive mutants (e.g., R175H) in apoptosis assays .
Advanced Research Questions
Q. How do viral oncoproteins like SV40 Large T-antigen (LTag) induce conformational changes in p53, and what structural methods elucidate these interactions?
Methodology :
- Structural Techniques : Resolve LTag-p53 complexes via X-ray crystallography (e.g., PDB ID: 2H1L) or cryo-EM to visualize binding interfaces .
- Mutagenesis : Perform alanine scanning of LTag residues (e.g., Phe154, Trp351) critical for p53 binding .
- Functional Assays : Test p53-DNA binding using electrophoretic mobility shift assays (EMSAs) post-LTag interaction .
Q. What methodologies are recommended for analyzing p53’s role in extracellular vesicle (EV) biogenesis and function?
Methodology :
- Cell Models : Generate isogenic cell lines with defined p53 status (e.g., wild-type, null, or mutant) using CRISPR/Cas9 .
- EV Isolation : Employ ultracentrifugation (100,000 × g) or size-exclusion chromatography (SEC) to purify EVs .
- Functional Assays : Assess EV-mediated intercellular communication via co-culture experiments with p53 reporter cells (e.g., luciferase-based p53 activity assays) .
Q. How can researchers resolve contradictions in historical data regarding p53’s dual role as an oncogene versus tumor suppressor?
Methodology :
- Context-Specific Analysis : Evaluate p53 activity under varying stress conditions (e.g., DNA damage, hypoxia) using transcriptomic profiling (RNA-seq) .
- Mutant p53 Reactivation : Test small molecules (e.g., PRIMA-1MET) to restore wild-type conformation in mutant p53-driven cancers .
- Epidemiological Data : Cross-reference TP53 mutation databases (e.g., IARC TP53 Database) with clinical outcomes to identify mutation-specific phenotypes .
Q. What computational tools are effective for predicting p53-DNA binding sites and analyzing structural disorder?
Methodology :
- AlphaFold2 : Predict disordered regions (e.g., N- and C-terminal domains) and compare with experimental data (e.g., NMR, CD spectroscopy) .
- Molecular Dynamics (MD) : Simulate p53-DNA interactions under physiological conditions to assess binding stability .
- Consensus Motif Analysis : Use tools like MEME Suite to identify conserved p53 response elements (e.g., RRRCWWGYYY) .
Q. How does p53 regulate cellular senescence while contributing to aging phenotypes?
Methodology :
- Senescence Markers : Detect β-galactosidase (SA-β-gal) activity and senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, MMPs) .
- Aging Models : Use progeroid mice (e.g., BubR1 hypomorphs) to study p53-dependent senescence in vivo .
- Tissue-Specific Knockouts : Employ Cre-lox systems to delete p53 in stem cells and assess regenerative capacity .
Q. How can researchers leverage the IARC TP53 Database for variant annotation and clinical correlation?
Methodology :
- Variant Classification : Annotate mutations using ClinVar or COSMIC codes and cross-reference with functional data (e.g., transactivation capacity) .
- Pattern Analysis : Identify mutation hotspots (e.g., codons 175, 248, 273) linked to specific cancers (e.g., Li-Fraumeni syndrome) .
- Data Integration : Combine TP53 mutation data with omics datasets (e.g., TCGA) to explore co-mutation networks .
Q. What experimental approaches validate p53’s role in circadian rhythm regulation?
Methodology :
- Luciferase Reporters : Monitor CLOCK-BMAL1 activity in p53 wild-type vs. knockout cells .
- ChIP-seq : Map p53 binding near circadian genes (e.g., PER2) under DNA damage .
- Behavioral Assays : Track locomotor activity rhythms in p53-deficient mice under constant darkness .
Key Methodological Considerations
- Antibody Validation : Always confirm specificity using knock-out controls and recombinant proteins (e.g., His-tagged p53) .
- PTM Analysis : Combine immunoprecipitation with mass spectrometry to map phosphorylation (e.g., Ser15, Ser20) and acetylation sites .
- Data Reproducibility : Use standardized protocols (e.g., MIAME for genomics, MIAPE for proteomics) and share raw data via repositories like PRIDE or GEO.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
